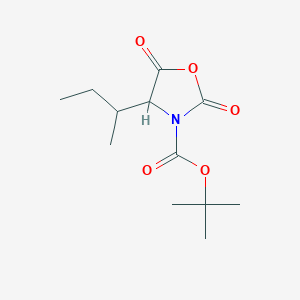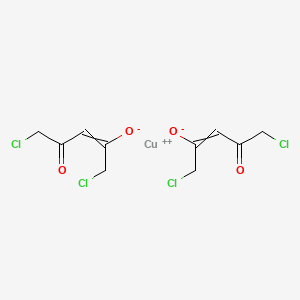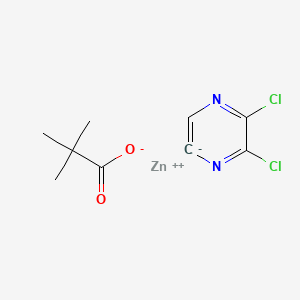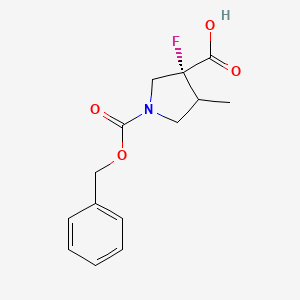
(2,5-Bis(difluoromethyl)phenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(difluoromethyl)phenyl)propanal is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, along with a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of aldehydes and ketones to the corresponding gem-difluorides . This reagent is thermally stable and effective for the conversion of alcohols to alkyl fluorides, aldehydes, and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.
Industrial Production Methods
Industrial production of (2,5-Bis(difluoromethyl)phenyl)propanal may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Bis(difluoromethyl)phenyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, potentially leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of (2,5-Bis(difluoromethyl)phenyl)propanoic acid.
Reduction: Formation of (2,5-Bis(difluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Bis(difluoromethyl)phenyl)propanal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of fluorinated compounds in biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (2,5-Bis(difluoromethyl)phenyl)propanal involves its interaction with molecular targets through its functional groups. The difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Bis(difluoromethyl)phenyl)propanal: Similar structure with difluoromethyl groups at different positions on the phenyl ring.
(2,3-Bis(difluoromethyl)phenyl)propanal: Another isomer with difluoromethyl groups at different positions.
Uniqueness
(2,5-Bis(difluoromethyl)phenyl)propanal is unique due to the specific positioning of the difluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its isomers.
Propiedades
Fórmula molecular |
C11H10F4O |
|---|---|
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
3-[2,5-bis(difluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H10F4O/c12-10(13)8-3-4-9(11(14)15)7(6-8)2-1-5-16/h3-6,10-11H,1-2H2 |
Clave InChI |
CXTLQPJEVYIYJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)CCC=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)


![(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793394.png)
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)

![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)



